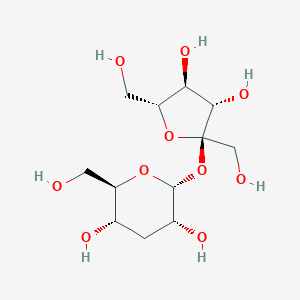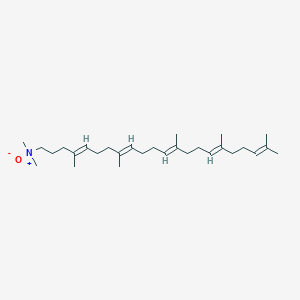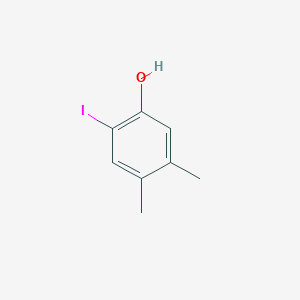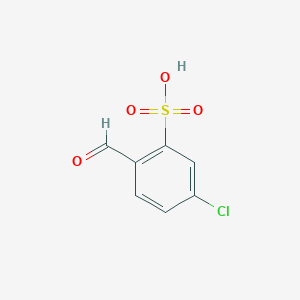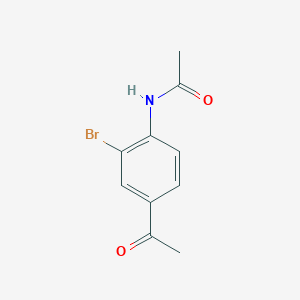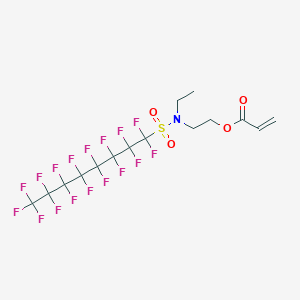
2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate, also known as EPAFOSA, is a fluorinated monomer that has gained attention in the scientific community due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate is not well understood, but it is believed to be related to its unique fluorinated structure. Fluorinated compounds have been shown to have a range of properties, including high thermal stability, low surface energy, and resistance to chemical degradation. These properties make them attractive for a range of applications, including biomedical engineering, surface coatings, and polymer science.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate are not well understood, and further research is needed to fully understand its potential health effects. However, studies have shown that exposure to fluorinated compounds can lead to the accumulation of these compounds in the body, which may have adverse health effects over time.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate has several advantages for use in lab experiments, including its ease of synthesis, low cost, and unique properties. However, there are also limitations to its use, including its potential health effects and the need for further research to fully understand its properties and potential applications.
Direcciones Futuras
There are several future directions for research on 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate, including its potential applications in drug delivery, tissue engineering, and environmental remediation. In drug delivery, 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate has the potential to improve the bioavailability and stability of drugs, while in tissue engineering, it may be used to create biomimetic surfaces that promote cell adhesion and growth. In environmental remediation, 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate may be used to create materials that can selectively remove pollutants from contaminated water or soil.
Conclusion:
In conclusion, 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate is a promising fluorinated monomer with unique properties and potential applications in various fields, including biomedical engineering, surface coatings, and polymer science. While further research is needed to fully understand its properties and potential health effects, 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate has the potential to be a valuable building block for the development of new materials and technologies.
Métodos De Síntesis
2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate can be synthesized through a two-step process. The first step involves the reaction of perfluorooctanesulfonyl fluoride with ethylenediamine to form an intermediate product, N-ethylperfluorooctanesulfonamide. The second step involves the reaction of N-ethylperfluorooctanesulfonamide with acrylic acid to form 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate. The synthesis method of 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate is relatively simple and cost-effective, making it a promising candidate for industrial applications.
Aplicaciones Científicas De Investigación
2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate has been extensively studied for its potential applications in various fields, including biomedical engineering, surface coatings, and polymer science. In biomedical engineering, 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate has been used to modify the surface of medical devices to improve their biocompatibility and reduce the risk of infection. In surface coatings, 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate has been used to create superhydrophobic and oleophobic surfaces, which have potential applications in self-cleaning and anti-fouling coatings. In polymer science, 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate has been used as a building block for the synthesis of fluorinated polymers with unique properties, such as high thermal stability and low surface energy.
Propiedades
Número CAS |
423-82-5 |
|---|---|
Nombre del producto |
2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate |
Fórmula molecular |
C15H12F17NO4S |
Peso molecular |
625.3 g/mol |
Nombre IUPAC |
2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C15H12F17NO4S/c1-3-7(34)37-6-5-33(4-2)38(35,36)15(31,32)13(26,27)11(22,23)9(18,19)8(16,17)10(20,21)12(24,25)14(28,29)30/h3H,1,4-6H2,2H3 |
Clave InChI |
ZAZJGBCGMUKZEL-UHFFFAOYSA-N |
SMILES |
CCN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canónico |
CCN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Otros números CAS |
423-82-5 |
Sinónimos |
2-Propenoicacid,2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethylester; 2-(N-ETHYLPERFLUOROOCTANE SULFAMIDO) ETHYL ACRYLATE; 2-(N-ETHYLPERFLUOROOCTANESULPHAMIDO)ETHYL ACRYLATE; 2-(N-Ethylperfluorooctanesulfonamido)ethylacrylate; 2-[ETHYL[(HEPTADECAFLUO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



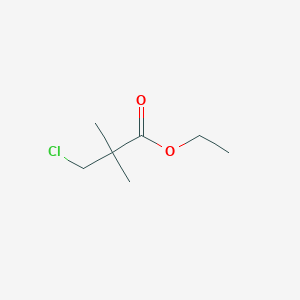
![7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B10355.png)
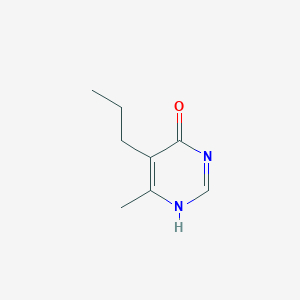
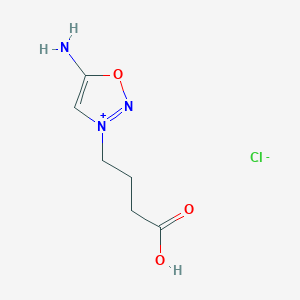
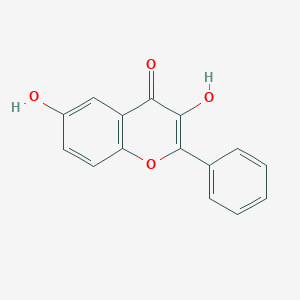
![1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one](/img/structure/B10368.png)
![1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide](/img/structure/B10371.png)
![Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]-](/img/structure/B10376.png)
